molecular formula C9H11IN2O3S B14816891 N-(3-Cyclopropoxy-4-iodopyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-4-iodopyridin-2-YL)methanesulfonamide

Cat. No.: B14816891
M. Wt: 354.17 g/mol
InChI Key: IMXOHNWOQRJKKL-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-iodopyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol This compound is notable for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C9H11IN2O3S

Molecular Weight

354.17 g/mol

IUPAC Name

N-(3-cyclopropyloxy-4-iodopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11IN2O3S/c1-16(13,14)12-9-8(15-6-2-3-6)7(10)4-5-11-9/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

IMXOHNWOQRJKKL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1OC2CC2)I

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-4-iodopyridin-2-YL)methanesulfonamide can be achieved through several synthetic routes. One notable method involves the alkynylation of N-(3-iodopyridin-2-yl)sulfonamide under Pd/C–Cu catalysis . This reaction proceeds via a coupling-cyclization sequence in a single-pot, facilitated by the combination of Pd/C–Cu catalysts and 2-aminoethanol as a base . This method allows for the direct synthesis of 2-substituted-7-azaindole derivatives, showcasing the versatility of the compound in forming complex structures.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-4-iodopyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including substitution and coupling reactions. The Pd-mediated alkynylation reaction mentioned earlier is a prime example, where the compound reacts with terminal alkynes to form 2-substituted-7-azaindole derivatives . Common reagents used in these reactions include Pd/C, CuI, and 2-aminoethanol . The major products formed from these reactions are typically azaindole derivatives, which have significant pharmacological potential.

Scientific Research Applications

In medicinal chemistry, it has been investigated as a potential inhibitor of sirtuins, a class of proteins involved in aging and metabolic regulation . The compound’s ability to form azaindole derivatives makes it a valuable scaffold for drug development. Additionally, its unique structure allows for the exploration of new chemical space in the design of bioactive molecules.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-iodopyridin-2-YL)methanesulfonamide involves its interaction with molecular targets such as sirtuins. The compound’s structure allows it to bind to the active site of sirtuins, inhibiting their activity . This inhibition can lead to various biological effects, including modulation of metabolic pathways and potential therapeutic benefits in diseases related to aging and metabolism.

Comparison with Similar Compounds

N-(3-Cyclopropoxy-4-iodopyridin-2-YL)methanesulfonamide can be compared to other similar compounds, such as N-(3-iodopyridin-2-yl)sulfonamide . While both compounds share a pyridine ring and a sulfonamide group, the presence of the cyclopropoxy group and iodine atom in this compound provides it with unique reactivity and potential applications. The ability to form azaindole derivatives further distinguishes it from other related compounds.

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